

# 3-Hepten-2-one chemical properties and structure

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An In-depth Technical Guide to 3-Hepten-2-one: Chemical Properties and Structure

# Authored by: Gemini December 2025 Abstract

**3-Hepten-2-one** (C<sub>7</sub>H<sub>12</sub>O) is an unsaturated aliphatic ketone that garners significant interest across various scientific disciplines, including flavor and fragrance chemistry, synthetic organic chemistry, and chemical ecology.[1] This document provides a comprehensive technical overview of the chemical properties, structure, synthesis, and reactivity of **3-hepten-2-one**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its chemical behavior.

### **Chemical Structure and Identification**

**3-Hepten-2-one** is a seven-carbon chain compound featuring a ketone functional group at the second carbon position and a carbon-carbon double bond between the third and fourth carbons.[1] It exists as two geometric isomers, (E)-**3-hepten-2-one** and (Z)-**3-hepten-2-one**, with the (E) or trans isomer being more commonly referenced in scientific literature.[1] This  $\alpha,\beta$ -unsaturated ketone structure is crucial to its reactivity.[1]



Identifier	Value
IUPAC Name	(3E)-hept-3-en-2-one[2][3][4]
Synonyms	Butylideneacetone, Methyl pentenyl ketone, trans-3-Hepten-2-one[2][3][4]
Molecular Formula	C7H12O[5][6][7][8]
CAS Registry Number	1119-44-4 (for the mixture or unspecified isomer)[5][8], 5609-09-6 (for the (E)-isomer)[7]
SMILES	CCC/C=C/C(=O)C[2]
InChI	InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3- 4H2,1-2H3/b6-5+[2][7][8][9]
InChlKey	JHHZQADGLDKIPM-AATRIKPKSA-N[2][6][7][8]

# **Physicochemical Properties**

**3-Hepten-2-one** is a colorless to light yellow oily liquid characterized by a powerful, pungent, green-grassy odor.[2][5][10] It is generally insoluble in water but soluble in organic solvents like alcohol and oils.[5][10]



Property	Value	Source(s)
Molecular Weight	112.17 g/mol	[1][2][6]
Boiling Point	162 °C (at 760 mmHg)	[5]
63 °C (at 13 mmHg)	[2][5]	
Density	0.841 - 0.847 g/cm <sup>3</sup>	[2]
Refractive Index (nD20)	1.439 - 1.448	[2]
Flash Point	49 °C	[5]
Water Solubility	3087 mg/L at 25°C (estimated)	[5]
logP (Octanol/Water)	1.932	[6]
Vapor Pressure	2.7 mmHg at 25°C	[5]

## **Spectroscopic Data**

Spectroscopic analysis is essential for the identification and characterization of **3-Hepten-2-one**.

Spectroscopic Data	Value / Description	Source(s)
Mass Spectrometry	Major peaks (m/z): 43, 112	[2]
Kovats Retention Index	Standard non-polar column: ~904-942	[2][6]
Standard polar column: ~1274	[2]	
Infrared (IR) Spectra	Available data indicates characteristic peaks for C=O and C=C bonds.	[2]

## **Synthesis and Reactivity**

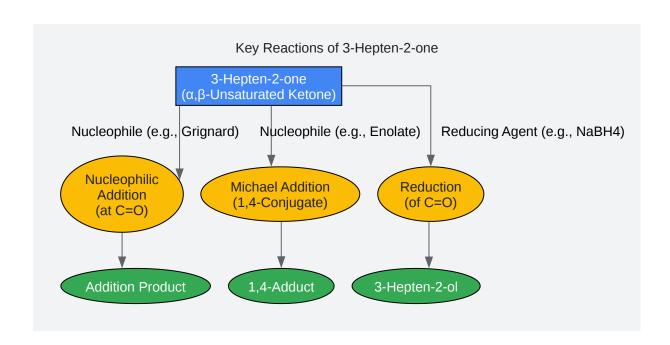
The  $\alpha,\beta$ -unsaturated ketone moiety in **3-hepten-2-one** makes it a versatile substrate for various organic reactions. Its carbonyl carbon is electrophilic, rendering it susceptible to



nucleophilic attack.[1]

## **General Reactivity**

- Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition reactions.
   [1]
- Michael (1,4-Conjugate) Addition: As an α,β-unsaturated ketone, it is a prime substrate for Michael additions, where nucleophiles add to the β-carbon.[1]
- Reduction: The ketone can be reduced to the corresponding alcohol, 3-hepten-2-ol.[1]
- Oxidation: Under strong oxidizing conditions, the molecule can be cleaved to form carboxylic acids.[1]
- Aza-Michael Addition: It can be used in organocatalytic enantioselective aza-Michael additions with purine bases to synthesize enantioenriched non-natural nucleoside analogues.[10]





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Caption: Key chemical reactions of **3-Hepten-2-one**.

### **Synthesis Routes**

Several methods are established for the synthesis of **3-hepten-2-one**:

- Aldol Condensation: A common method involves the base-catalyzed condensation of butyraldehyde and acetone.[5][11]
- From Hexenoic Acid: The trans-isomer can be prepared by treating trans-2-hexenoic acid with methyl lithium (MeLi).[1][5][10]
- From Alkyne Precursors: The cis-isomer is synthesized by reacting 1-pentyne with acetic anhydride to form 3-heptyn-2-one, which is then selectively hydrogenated.[5][10]

# Experimental Protocols Synthesis of (E)-3-Hepten-2-one via Aldol Condensation

This protocol is adapted from a general procedure for the synthesis of  $\alpha,\beta$ -unsaturated ketones. [11]

#### Materials:

- Butyraldehyde (10 mmol)
- Acetone (10 mmol)
- Sodium Hydroxide (NaOH, 0.5 g)
- Ethanol (15 mL)
- Deionized Water (10.0 mL)
- Potassium Hydrogen Sulfate (KHSO<sub>4</sub>) solution (1 N)
- · Diethyl Ether

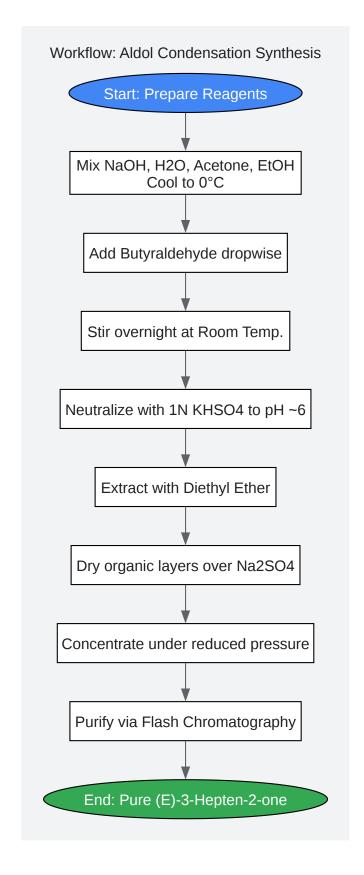


- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice bath, magnetic stirrer, round-bottom flask, separatory funnel

#### Procedure:

- Prepare a solution of NaOH (0.5 g) in water (10.0 mL) in a round-bottom flask.
- Add acetone (10 mmol) and ethanol (15 mL) to the flask.
- Cool the mixture to 0 °C using an ice bath while stirring.
- Add butyraldehyde (10 mmol) dropwise to the cold, stirring solution.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
- After the reaction period, neutralize the mixture by adding 1 N KHSO<sub>4</sub> solution until the pH is approximately 6.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography (EtOAc/petroleum ether) to obtain pure (E)-**3-Hepten-2-one**.





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Caption: Experimental workflow for Aldol Condensation.



# Synthesis of (E)-3-Hepten-2-one from trans-2-Hexenoic Acid

This protocol is based on the described reaction with an organolithium reagent.[1]

#### Materials:

- trans-2-Hexenoic acid
- Methyl lithium (MeLi) in an appropriate solvent (e.g., THF)
- Anhydrous Tetrahydrofuran (THF)
- Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
- Dry ice/acetone bath
- Aqueous acid solution for workup (e.g., dilute HCl)

#### Procedure:

- Under an inert atmosphere (e.g., Argon), dissolve trans-2-hexenoic acid in anhydrous THF in a flame-dried flask.
- Cool the solution to -40 °C using a dry ice/acetone bath.
- Slowly add one equivalent of methyl lithium (MeLi) to deprotonate the carboxylic acid, forming the lithium carboxylate.
- Add a second equivalent of MeLi, which will undergo a 1,4-conjugate addition to the α,β-unsaturated carboxylate.
- Stir the reaction at low temperature for the appropriate time to ensure completion.
- Quench the reaction by carefully adding it to a cold aqueous acid solution (acidic workup).
- Allow the mixture to warm to room temperature and transfer to a separatory funnel.



- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO<sub>4</sub>).
- Filter and concentrate the solvent to yield crude (E)-3-hepten-2-one.
- Purify as necessary, typically via distillation or chromatography.

## **Applications and Significance**

- Flavor and Fragrance: It is used as a food additive and flavoring agent due to its distinct green and pungent aroma.[2][5]
- Chemical Intermediate: It serves as a building block in organic synthesis for more complex molecules.[1]
- Research Standard: It is used as an external standard for recovery determination in GC/MS analysis of volatile compounds in natural products.[10]
- Biological Activity: Studies have shown that plant extracts containing 3-hepten-2-one exhibit broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus.[1] It has also been identified as a volatile compound in mouse urine, suggesting a potential role as a semiochemical.[10]

## Safety and Handling

**3-Hepten-2-one** is classified as a flammable liquid and vapor.[12] It may cause irritation to the eyes, respiratory system, and skin.[5]

- Handling: Work in a well-ventilated area.[13] Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12][13] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][14]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[12]



- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If on skin, wash off immediately with plenty of water.[12][13] If inhaled, move to fresh air.[13]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

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